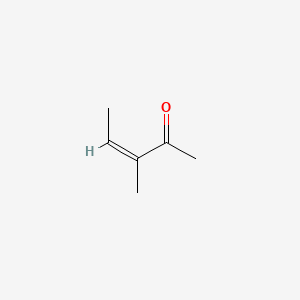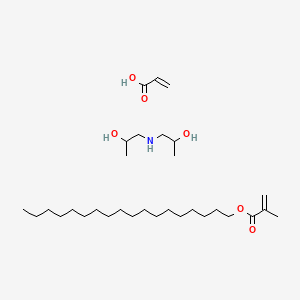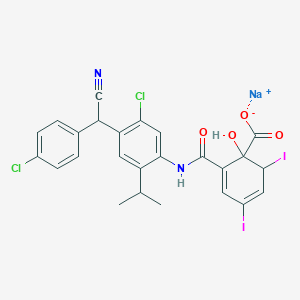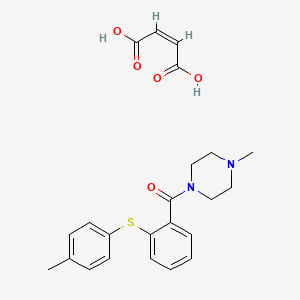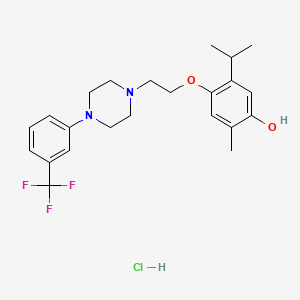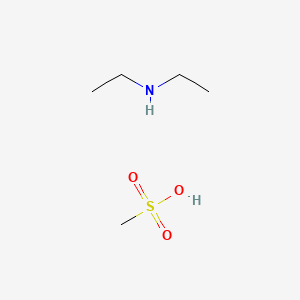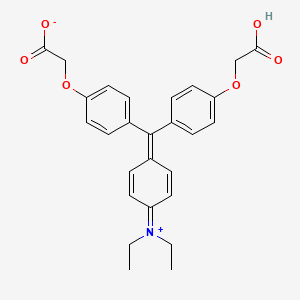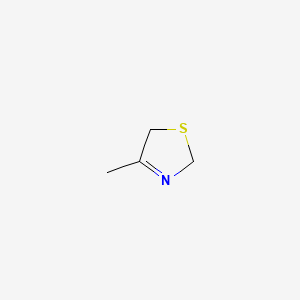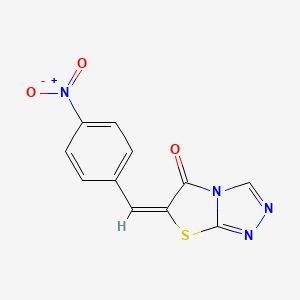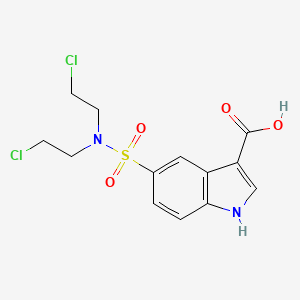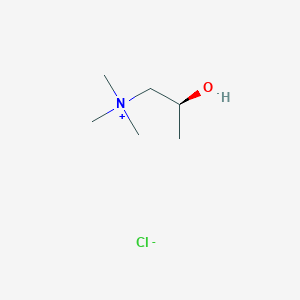
P7R2BX5Wus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S)-2-Hydroxypropyl)trimethylazanium chloride, identified by the Unique Ingredient Identifier (UNII) P7R2BX5Wus, is a quaternary ammonium compound. It is known for its antibacterial properties and is used in various applications, including the synthesis of hydrogels and as a reagent in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-hydroxypropyl)trimethylazanium chloride typically involves the reaction of chitosan with glycidyltrimethylammonium chloride. This reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl]chitosan chloride, which is a highly charged polymer . Another method involves the free-radical inverse microemulsion and solution polymerization techniques to prepare water-soluble ionic terpolymers .
Industrial Production Methods
Industrial production methods for ((2S)-2-hydroxypropyl)trimethylazanium chloride include the optimization of polymerizable microemulsion formulations using surfactant screening and the hydrophilic-lipophilic balance (HLB) concept. The reactions are typically carried out at controlled temperatures to achieve high conversions and molecular masses .
Analyse Chemischer Reaktionen
Types of Reactions
((2S)-2-Hydroxypropyl)trimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Degradation Reactions: Trialkylammonium salts, including ((2S)-2-hydroxypropyl)trimethylazanium chloride, can degrade through thermal degradation, leading to the formation of methyl iodide and the parent aniline.
Common Reagents and Conditions
Common reagents used in reactions with ((2S)-2-hydroxypropyl)trimethylazanium chloride include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like water or alcohols .
Major Products Formed
The major products formed from the reactions of ((2S)-2-hydroxypropyl)trimethylazanium chloride include various substituted ammonium salts and degradation products like methyl iodide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ((2S)-2-hydroxypropyl)trimethylazanium chloride involves its interaction with bacterial cell membranes. The quaternary ammonium groups in the compound disrupt the cell membrane integrity, leading to cell lysis and death. This antibacterial activity is primarily due to the presence of quaternary ammonium groups that interact with the negatively charged components of bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methacryloyloxyethyl trimethylammonium chloride-acrylamide): This compound is similar in structure and function, used in applications like oil exploration and wastewater treatment.
Trimethylsilyl chloride: Another quaternary ammonium compound used in organic chemistry for various reactions.
Uniqueness
((2S)-2-Hydroxypropyl)trimethylazanium chloride is unique due to its high charge density and strong antibacterial properties. Its ability to form hydrogels with enhanced mechanical and antibacterial properties makes it particularly valuable in biomedical and industrial applications .
Eigenschaften
CAS-Nummer |
117522-96-0 |
|---|---|
Molekularformel |
C6H16ClNO |
Molekulargewicht |
153.65 g/mol |
IUPAC-Name |
[(2S)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1/t6-;/m0./s1 |
InChI-Schlüssel |
RUUHDEGJEGHQKL-RGMNGODLSA-M |
Isomerische SMILES |
C[C@@H](C[N+](C)(C)C)O.[Cl-] |
Kanonische SMILES |
CC(C[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


